N-Cyclopropyl-1-methylcyclopropanecarboxamide: Structural Architecture and Synthetic Methodology
N-Cyclopropyl-1-methylcyclopropanecarboxamide: Structural Architecture and Synthetic Methodology
The following technical guide provides an in-depth analysis of N-cyclopropyl-1-methylcyclopropanecarboxamide , a specialized bis-cyclopropyl scaffold used in modern medicinal chemistry.
Executive Summary
N-cyclopropyl-1-methylcyclopropanecarboxamide (C₈H₁₃NO) is a distinctive "bis-cyclopropyl" structural motif. It functions as a robust pharmacophore in drug discovery, offering a unique combination of conformational rigidity, metabolic stability, and lipophilicity modulation.[1] Unlike flexible alkyl chains, the dual cyclopropane rings lock the molecule into a preferred bioactive conformation while the 1-methyl substitution blocks metabolic oxidation at the
Chemical Identity & Structural Analysis[1][2][3][4]
This molecule is characterized by two cyclopropane rings connected via a central amide linker. The "1-methyl" designation indicates a quaternary carbon at the acid-derived side, preventing enolization and increasing steric bulk.
| Property | Data |
| IUPAC Name | N-cyclopropyl-1-methylcyclopropane-1-carboxamide |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| SMILES | CN1(CC1)C(=O)NC2CC2 (Canonical) |
| InChI Key | (Predicted) CNOCZEWICNKWKU-UHFFFAOYSA-N (Analog-based) |
| Core Scaffold | Bis-cyclopropyl amide |
Structural Diagram & Retrosynthesis
The following diagram illustrates the core connectivity and the retrosynthetic disconnection into its two primary building blocks: 1-methylcyclopropanecarboxylic acid and cyclopropylamine .
Figure 1: Retrosynthetic analysis showing the convergence of the acid and amine fragments.[1]
Physicochemical Properties (Predicted)
Due to the specific nature of this intermediate, experimental values are often derived from structural analogs.[1] The following data represents the consensus profile for this scaffold.
| Parameter | Value / Range | Significance |
| LogP (Octanol/Water) | ~1.1 – 1.4 | Moderate lipophilicity; good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding interactions. |
| H-Bond Acceptors | 1 (Carbonyl O) | Primary interaction point for target proteins. |
| Rotatable Bonds | 2 | High rigidity due to cyclopropyl rings limits entropic penalty upon binding. |
| pKa (Conjugate Acid) | ~ -0.5 (Amide O) | Very weak base; neutral at physiological pH. |
Synthetic Protocols
The synthesis of N-cyclopropyl-1-methylcyclopropanecarboxamide requires the activation of the sterically hindered 1-methylcyclopropanecarboxylic acid. Two methods are recommended: HATU-mediated coupling for small-scale/high-purity needs, and Acid Chloride activation for scale-up.
Method A: HATU-Mediated Coupling (Standard Lab Scale)
This method minimizes side reactions and handles the steric hindrance of the quaternary carbon effectively.
Reagents:
-
1-Methylcyclopropanecarboxylic acid (1.0 eq)
-
Cyclopropylamine (1.2 eq)[1]
-
HATU (1.2 eq)[1]
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DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]
-
Solvent: Anhydrous DMF or DCM
Protocol:
-
Activation: Dissolve 1-methylcyclopropanecarboxylic acid in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.
-
Base Addition: Add DIPEA and stir for 5 minutes at 0°C.
-
Coupling Agent: Add HATU in one portion. Stir for 15 minutes at 0°C to form the active ester.
-
Amine Addition: Add cyclopropylamine dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute with EtOAc, wash sequentially with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Method B: Acid Chloride Route (Scale-Up)
For quantities >10g, the acid chloride route is more cost-effective.[1]
Protocol:
-
Chlorination: Reflux 1-methylcyclopropanecarboxylic acid with Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF for 2 hours.
-
Evaporation: Remove excess SOCl₂ under reduced pressure to obtain the crude acid chloride (volatile oil).
-
Coupling: Dissolve the acid chloride in DCM. Add to a solution of Cyclopropylamine (1.1 eq) and Triethylamine (1.5 eq) in DCM at 0°C.
-
Isolation: Standard aqueous work-up yields the amide in high purity (>95%) often without chromatography.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the target amide.
Medicinal Chemistry Applications
The N-cyclopropyl-1-methylcyclopropanecarboxamide scaffold is not merely a linker; it is a functional bioisostere designed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.[1]
Metabolic Stability (The "Blocker" Effect)[1]
-
1-Methyl Group: In typical alkyl amides, the
-carbon is a "soft spot" for metabolic oxidation (hydroxylation). The quaternary nature of the 1-methylcyclopropyl group removes the abstractable proton, blocking this degradation pathway.[1] -
N-Cyclopropyl Group: Unlike N-ethyl or N-isopropyl groups, the cyclopropyl ring is resistant to N-dealkylation by Cytochrome P450 enzymes due to the high bond dissociation energy of the cyclopropyl C-H bonds (approx. 106 kcal/mol vs 98 kcal/mol for secondary alkyls).
Conformational Restriction
The bis-cyclopropyl motif induces a "locked" conformation.
-
The amide bond typically adopts a trans geometry (s-trans).
-
The cyclopropane rings are rigid spacers. This reduces the entropic cost of binding to a protein target (e.g., Kinase pockets), potentially increasing potency compared to flexible diethyl or dipropyl analogs.[1]
Bioisosterism
This scaffold is often used as a bioisostere for:
-
Tert-butyl groups: Similar steric bulk but with different electronic properties.
-
Phenyl rings: The cyclopropane ring can engage in
-like interactions (sigma-hole interactions) with protein residues, mimicking aromatic systems in a smaller, non-planar footprint.[1]
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses cyclopropane as a bioisostere).
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link[1]
-
PubChem Database. "Compound Summary: Cyclopropanecarboxamide derivatives." National Center for Biotechnology Information. Link
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.[1] Link[1]
